9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide is an anthraquinone derivative characterized by a carboxamide group at position 1 and two ketone groups at positions 9 and 10. Anthraquinones are polycyclic aromatic hydrocarbons widely studied for their structural versatility and applications in organic electronics, pharmaceuticals, and materials science . This compound’s anthracene backbone provides a rigid, planar structure conducive to π-π interactions, while the carboxamide group introduces hydrogen-bonding capabilities, making it valuable for supramolecular chemistry and drug design.
Structure
3D Structure
Properties
CAS No. |
7223-68-9 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C15H9NO3/c16-15(19)11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H,(H2,16,19) |
InChI Key |
QNLRSUPDYDUZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent. For instance, reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride or 2-methylbenzoic acid under appropriate conditions can yield the desired compound . The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study highlighted the use of 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (rhein), an analogue of the compound, which exhibited significant anticancer effects against glioma tumors. The nasal administration of rhein inhibited tumor progression in mice models injected with glioma cells .
Antioxidant Properties
Research has shown that derivatives of 9,10-dioxo-9,10-dihydroanthracene-1-carboxamide possess antioxidant activity. In vitro studies indicated that certain synthesized compounds demonstrated better radical-scavenging abilities compared to their isomers. These findings suggest potential applications in preventing oxidative stress-related diseases .
Antiplatelet Activity
Another area of interest is the antiplatelet activity of compounds derived from this compound. Studies have shown that specific derivatives can inhibit ADP-induced platelet aggregation, indicating their potential use in cardiovascular therapies .
Materials Science
Dye and Pigment Applications
The structural properties of 9,10-dioxo-9,10-dihydroanthracene derivatives make them suitable candidates for use as dyes and pigments. Their stability and vibrant color characteristics allow them to be utilized in various applications ranging from textiles to coatings.
Photovoltaic Materials
Research has explored the use of anthraquinone derivatives in photovoltaic devices due to their favorable electronic properties. The incorporation of these compounds can enhance the efficiency of solar cells by improving light absorption and charge transport .
Catalysis
Metal-Catalyzed Reactions
The compound acts as an N,O-bidentate ligand in metal-catalyzed C-H bond functionalization reactions. Its ability to form stable chelates with metal centers facilitates various organic transformations, making it a valuable tool in synthetic organic chemistry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in electron transfer processes. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural Analogues
Positional Isomerism :
- 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide Derivatives (e.g., compounds 12–19 in ):
These isomers feature a carboxamide group at position 2. Studies show that positional isomerism significantly impacts biological activity. For instance, 2-carboxamide derivatives exhibit antistaphylococcal activity (MIC values < 1 µg/mL) due to enhanced electron-withdrawing effects at position 2, which stabilize interactions with bacterial targets .
Substituent Variations :
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ():
Substitution with a 2-methylbenzamide group at position 1 improves solubility in polar solvents (e.g., DMSO) compared to the parent carboxamide. The methyl group introduces steric hindrance, reducing crystallization tendencies and enhancing bioavailability . - N,N-Diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (): The nitro group at position 1 increases electrophilicity, making this compound reactive in nucleophilic substitution reactions. However, nitro-substituted derivatives often exhibit higher toxicity (LD₅₀ < 50 mg/kg in rodents) compared to non-nitro analogues .
Physicochemical Properties
*Varies with substituents (e.g., bromine, fluorine).
Depends on substituent bulk.
* Calculated via DFT ().
Biological Activity
9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide is a compound belonging to the anthraquinone family, characterized by its unique structure that includes two ketone groups and an amide functional group. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an anthraquinone backbone, which is known for its diverse biological activities. The presence of the carboxamide group enhances its solubility and reactivity in biological systems.
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance .
- Antimicrobial Activity : Anthraquinones are known for their antimicrobial properties, potentially making this compound effective against various pathogens .
- Anticancer Properties : Research indicates that anthraquinone derivatives can induce apoptosis in cancer cells, suggesting a possible application in cancer therapy .
Anticancer Activity
A study evaluated the anticancer effects of various anthraquinone derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines (e.g., MDA-MB-231 and HepG2) with IC50 values ranging from 30 to 50 nM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MDA-MB-231 | 40.58 |
| This compound | HepG2 | 34.88 |
Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
- Carbonic Anhydrase Inhibition : In a study on anthraquinone-based compounds as inhibitors of carbonic anhydrases (CA IX), this compound was found to inhibit CA IX with an IC50 value of approximately 40 nM. This suggests potential use in treating conditions related to dysregulated CA activity .
- Anticancer Research : A series of experiments involving various cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis. These findings support further exploration into its use as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
